N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide
Description
N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide is a synthetic small molecule featuring a quinoline core substituted with chlorine, hydroxyl, and phenyl groups at positions 6, 2, and 4, respectively. The 3-position of the quinoline ring is linked via a sulfanyl group to an acetamide moiety, which is further substituted with a benzyl group.
Properties
Molecular Formula |
C24H19ClN2O2S |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-benzyl-2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H19ClN2O2S/c25-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)23(24(29)27-20)30-15-21(28)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,26,28)(H,27,29) |
InChI Key |
UMCXEIORUGSZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is the reaction of 6-chloro-2-hydroxy-4-phenylquinoline with benzylamine and a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several sulfanyl acetamide derivatives. Below is a detailed analysis of its similarities and differences with key analogs:
Structural Comparisons
Key Observations :
- Quinoline vs. Benzothiazole Core: The target compound’s quinoline core distinguishes it from benzothiazole-based analogs (e.g., EP3348550).
- Substituent Effects : The benzyl group on the acetamide moiety provides steric bulk and lipophilicity, contrasting with the cyclohexyl group in N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide, which adopts a chair conformation to minimize steric strain .
- Hydrogen Bonding : Analogous compounds (e.g., N-cyclohexyl derivatives) exhibit N–H⋯O hydrogen bonding, suggesting that the target compound may form similar intermolecular networks, influencing crystallinity and solubility .
Crystallographic and Computational Tools
Structural validation of analogs relied on SHELX software (e.g., SHELXL for refinement), ensuring accuracy in bond lengths, angles, and hydrogen-bonding patterns . The planar quinoline ring in the target compound likely requires similar refinement techniques to resolve its electron density.
Biological Activity
N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClN2O3 |
| Molecular Weight | 404.8 g/mol |
| CAS Number | 2680741-27-7 |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Cytotoxicity Studies
Research conducted by Davis et al. (2007) demonstrated that this compound exhibits moderate cytotoxicity against human melanoma (MM96L) and prostate (DU145) cell lines, with IC50 values of 72 µM and 51 µM, respectively . This suggests that the compound may have potential as an anticancer agent.
The mechanism of action for this compound appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation. Molecular docking studies indicate that the compound engages with critical binding sites in proteins involved in cell signaling pathways, particularly those associated with PI3Kα and AKT signaling pathways, which are crucial in cancer biology .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can influence its biological activity. For instance, derivatives with different substituents on the quinoline ring have been shown to exhibit varying levels of cytotoxicity against different cancer cell lines. A study highlighted that introducing chloro functionality significantly enhanced antiproliferative activity against colorectal cancer cell lines (Caco-2 and HCT116) .
Case Studies
- Case Study on Melanoma Cells : In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in viability of melanoma cells, indicating its potential as a therapeutic agent in melanoma treatment.
- Case Study on Prostate Cancer : Another study reported similar findings in prostate cancer cells, where the compound induced apoptosis at higher concentrations, suggesting it may trigger programmed cell death pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
